REACTION_SMILES
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[CH3:1][S:2][C:3](=[N:4][CH3:5])[S:6][CH3:7].[N+:8](=[O:9])([O-:10])[CH3:11]>>[CH3:1][S:2][C:3]([NH:4][CH3:5])=[CH:11][N+:8](=[O:9])[O-:10]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN=C(SC)SC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
|
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Type
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product
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Smiles
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CNC(=C[N+](=O)[O-])SC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][S:2][C:3](=[N:4][CH3:5])[S:6][CH3:7].[N+:8](=[O:9])([O-:10])[CH3:11]>>[CH3:1][S:2][C:3]([NH:4][CH3:5])=[CH:11][N+:8](=[O:9])[O-:10]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN=C(SC)SC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=C[N+](=O)[O-])SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |